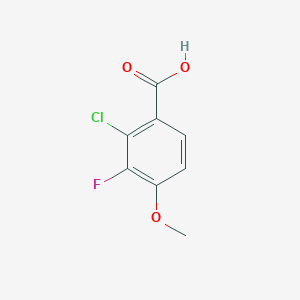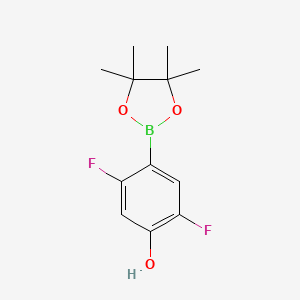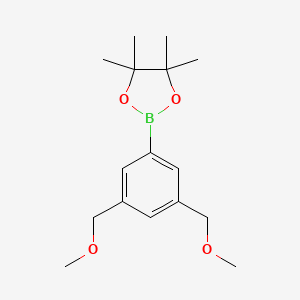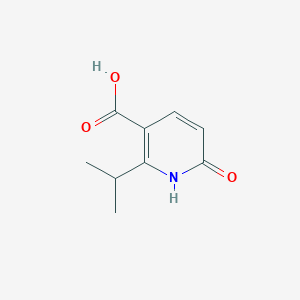
6-Fluoroindoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroindoline-5-carbonitrile is a chemical compound with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol . It is a fluorinated derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of a fluorine atom at the 6-position and a nitrile group at the 5-position of the indoline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroindoline-5-carbonitrile typically involves the introduction of a fluorine atom and a nitrile group onto the indoline scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the indoline ring using a fluorinating agent such as potassium fluoride or cesium fluoride. The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-Fluoroindoline-5-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoroindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindoline-2,3-dione: Another fluorinated indole derivative with different functional groups.
6-Fluoroindole-3-carboxaldehyde: A compound with a fluorine atom at the 6-position and an aldehyde group at the 3-position.
5-Fluoroindole-2-carboxylic acid: A fluorinated indole with a carboxylic acid group at the 2-position.
Uniqueness
6-Fluoroindoline-5-carbonitrile is unique due to the specific positioning of the fluorine atom and nitrile group, which imparts distinct chemical and physical properties. These properties make it a valuable intermediate in the synthesis of more complex fluorinated compounds and enhance its potential biological activities .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOJZVCFWCCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)




